

Physical and chemical properties of 5-Amino-2-hydroxybenzimidazole

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Compound of Interest

Compound Name:	5-Amino-1,3-dihydro-2H-benzimidazol-2-one
Cat. No.:	B160276

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An In-depth Technical Guide to 5-Amino-2-hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of 5-Amino-2-hydroxybenzimidazole. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Mandatory visualizations of key processes are included to facilitate understanding.

Core Properties of 5-Amino-2-hydroxybenzimidazole

5-Amino-2-hydroxybenzimidazole, also known by its tautomeric name **5-Amino-1,3-dihydro-2H-benzimidazol-2-one**, is a heterocyclic organic compound. Its structure, featuring both an amino group and a benzimidazolone core, makes it a valuable building block in medicinal chemistry.^{[1][2]}

Identifiers

Identifier	Value
CAS Number	95-23-8[3]
Molecular Formula	C ₇ H ₇ N ₃ O[4]
Molecular Weight	149.15 g/mol [4]
IUPAC Name	5-amino-1,3-dihydrobenzimidazol-2-one[5]
InChI	InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)[3]
InChIKey	BCXSVFBDMPSKPT-UHFFFAOYSA-N[3]
Canonical SMILES	C1=CC2=C(C=C1N)NC(=O)N2[5]
Synonyms	5-Amino-1,3-dihydro-2H-benzimidazol-2-one, 5-Amino-2-benzimidazolinone, 2-Hydroxy-5-aminobenzimidazole[5][6]

Physicochemical Properties

Property	Value
Melting Point	>300 °C
Boiling Point	201.4 °C at 760 mmHg (Predicted)
Density	1.363 g/cm ³
pKa (Predicted)	11.80 ± 0.30
XLogP3	0.4[5]

Solubility

Solvent	Solubility
Water	Practically Insoluble ^[6]
N,N-Dimethylformamide (DMF)	Very Soluble ^[6]
Methanol	Soluble ^[6]
Glacial Acetic Acid	Sparingly Soluble ^[6]
Chloroform	Very Slightly Soluble ^[6]

Spectroscopic Data

While public access to full spectra is limited, the following spectroscopic analyses have been performed on 5-Amino-2-hydroxybenzimidazole:

- ^1H NMR Spectroscopy
- ^{13}C NMR Spectroscopy
- FT-IR Spectroscopy
- UV-Vis Spectroscopy

Researchers can typically obtain this data from commercial suppliers or specialized databases upon request.

Experimental Protocols: Synthesis of 5-Amino-2-hydroxybenzimidazole

The synthesis of 5-Amino-2-hydroxybenzimidazole is a multi-step process that begins with the nitration of benzimidazolone, followed by the reduction of the nitro group.^{[7][8]} The following protocol is adapted from established patent literature.

Step 1: Synthesis of 5-Nitrobenzimidazolone

Materials:

- Benzimidazolone-(2)
- Nitric Acid (10-45% by weight)
- Water

Procedure:

- In a suitable reaction vessel, suspend benzimidazolone-(2) in water.
- While stirring, add 2 to 4 molar equivalents of nitric acid to the suspension.
- Heat the reaction mixture to a temperature between 30 and 80 °C.
- Maintain the temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).
- Cool the mixture and dilute with water.
- Filter the resulting precipitate, which is 5-nitrobenzimidazolone-(2), and wash with water until the filtrate is nearly neutral.
- Dry the product at 105 °C.

Step 2: Reduction of 5-Nitrobenzimidazolone to 5-Amino-2-hydroxybenzimidazole

Materials:

- 5-Nitrobenzimidazolone
- Raney Nickel
- Methanol
- Hydrogen Gas

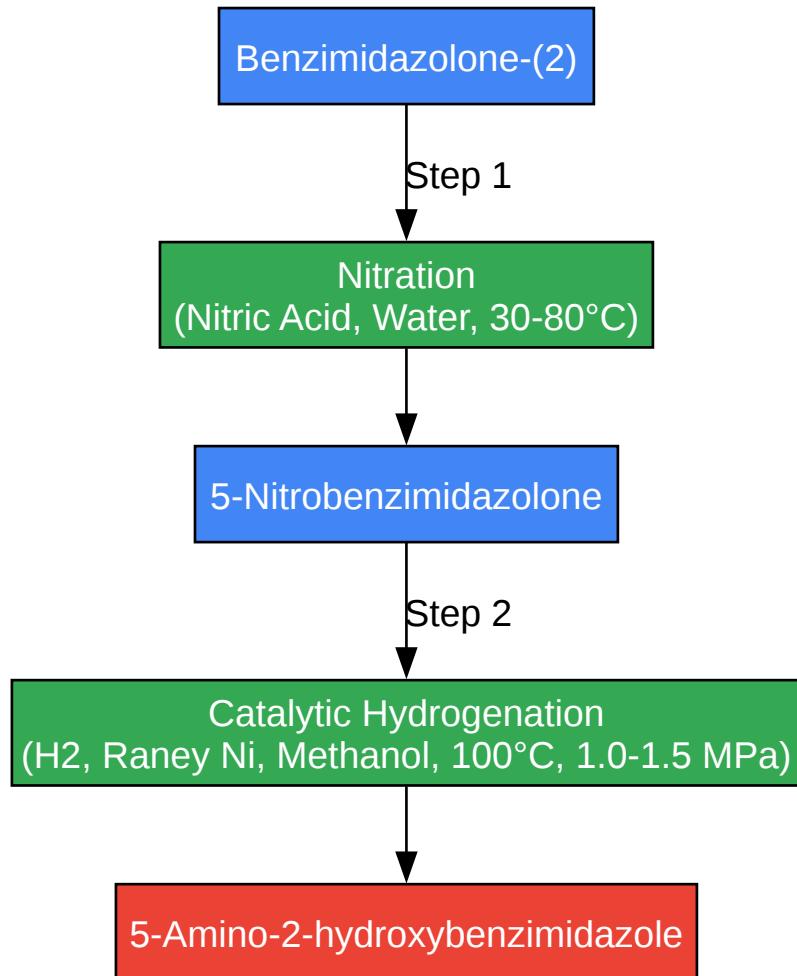
Procedure:

- In a high-pressure autoclave, charge 5-nitrobenzimidazolone, a catalytic amount of Raney Nickel, and methanol.
- Seal the autoclave and purge with hydrogen gas 3 to 5 times.
- Heat the mixture to 100 ± 5 °C.
- Pressurize the autoclave with hydrogen gas to 1.5–2.0 MPa and maintain the pressure at 1.0–1.5 MPa.
- Continue the reaction with stirring for 5 to 6 hours.
- After the reaction is complete, cool the autoclave and vent the hydrogen gas.
- Filter the reaction mixture to remove the Raney Nickel catalyst, washing the catalyst with methanol.
- Combine the filtrate and washings, and concentrate under reduced pressure.
- The resulting precipitate is filtered and dried to yield 5-Amino-2-hydroxybenzimidazole.^[7]

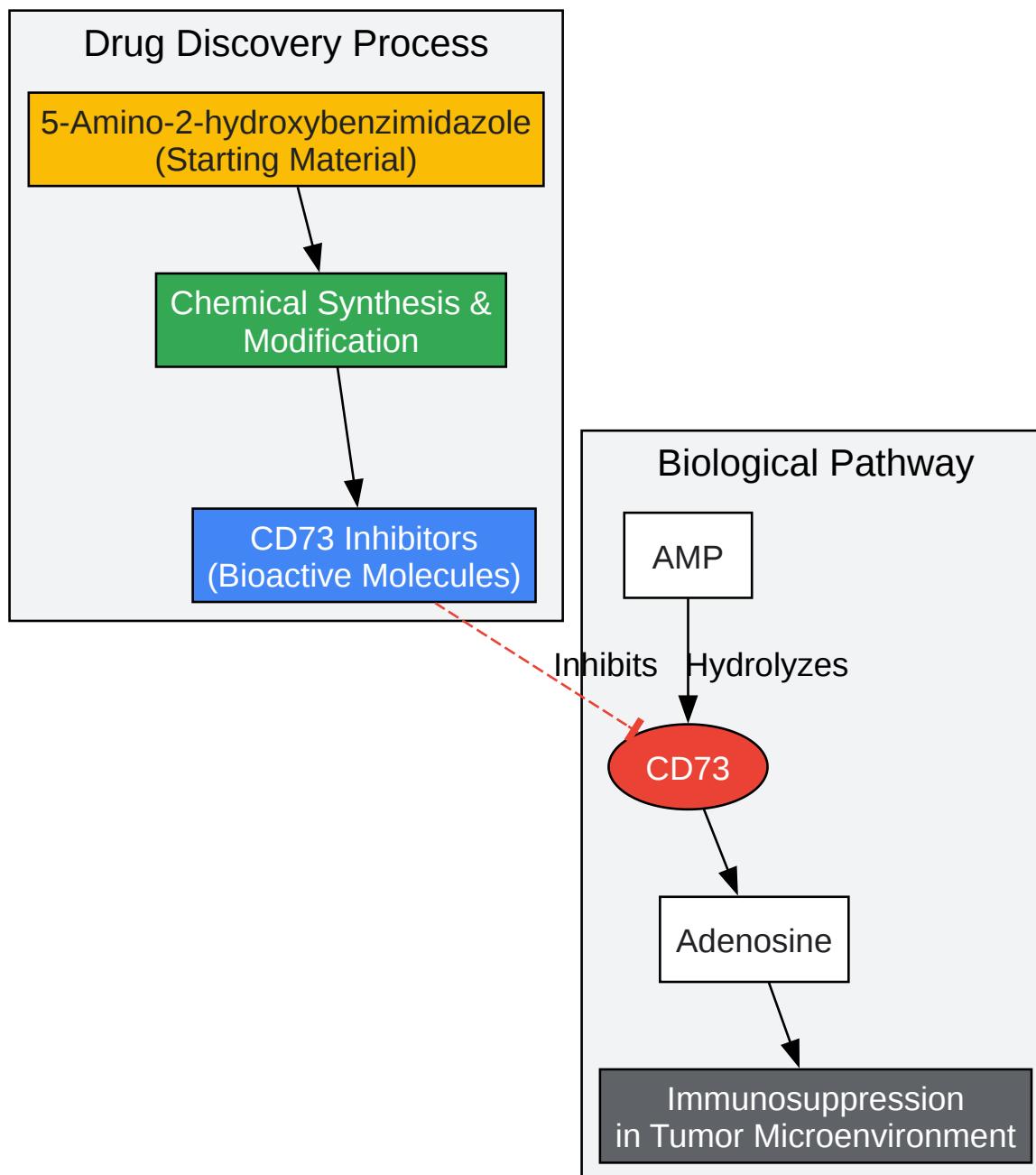
Mandatory Visualizations

Synthesis Workflow

Synthesis Workflow of 5-Amino-2-hydroxybenzimidazole



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